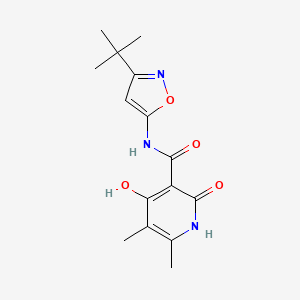

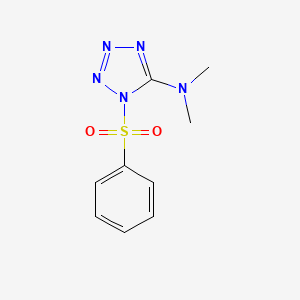

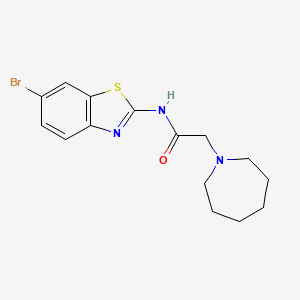

![molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2](/img/structure/B2583164.png)

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as quinoline derivatives . It serves as a key synthetic intermediate for the synthesis of novel medicinally valuable compounds . The tetrazole group in this compound has been considered analogous to the carboxylic group as a pharmacophore .

Synthesis Analysis

The synthesis of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde involves reacting it with thiosemicarbazide to give the appropriate thiosemicarbazone . This compound is then reacted with different α-halocarbonyl compounds such as phenacyl bromide, hydrazonoyl chlorides, and α-chloroacetic acid to afford thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one, respectively .Molecular Structure Analysis

The molecular structure of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been confirmed by spectral and elemental analyses . The compound’s 1H NMR spectrum shows signals at δ = 1.36 (t, 3H, J = 8.0 Hz, CH2–CH3), 2.89 (q, 2H, J = 8.0 Hz, CH2–CH3), 7.59–7.78 (m, 2H, Ar–H), 8.52 (s, 1H, Ar–H), 8.64 (s, 1H, Ar–H), 10.54 (s, 1H, CHO) ppm .Chemical Reactions Analysis

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde can undergo several chemical reactions. For instance, it can react with thiosemicarbazide to form thiosemicarbazone . This compound can then react with different α-halocarbonyl compounds to form thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde include a melting point determined using a digital Gallen-Kamp MFB-595 instrument . Its IR spectra were recorded on a Schimadzu FTIR 440 spectrometer using KBr pellets . Its mass spectra were performed at 70 eV on an MS-50 Kratos (A.E.I.) spectrometer provided with a data system .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been a precursor in the synthesis of various novel compounds. Radini (2016) reported its reaction with thiosemicarbazide to produce thiosemicarbazone, which further reacted with α-halocarbonyl compounds to yield a series of derivatives like thiazoles, aryldiazenylthiazoles, and thiazolidin-4-ones. These compounds were characterized by spectral and elemental analyses, indicating a wide potential for creating new molecular structures Radini, 2016.

Anticonvulsant Activity

The compound has been utilized in the synthesis of derivatives with potential anticonvulsant properties. For example, a study by Wagle, Adhikari, and Kumari (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxalines and [1,2,4]triazolo[4,3-a]quinoxalines, starting from a related compound, 4-methyltetrazolo[1,5-a]quinoxaline. Some of these compounds exhibited promising anticonvulsant results in in vivo studies Wagle et al., 2009.

Cytotoxic Properties for Cancer Treatment

The cytotoxic properties of novel quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored. A study by Korcz, Sa̧czewski, Bednarski, and Kornicka (2018) found that certain benzotriazole-containing quinolines showed pronounced cancer cell growth inhibitory effects, presenting potential as anticancer agents Korcz et al., 2018.

Application in Microwave-Assisted Synthesis

Adhikari, Kalluraya, Sujith, Gouthamchandra, and Mahmood (2012) utilized 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde in microwave-assisted synthesis to create novel thiazolidinone analogues. This process demonstrated the compound's utility in efficient and rapid synthesis methodologies Adhikari et al., 2012.

Electrochemical and Spectroscopic Characterization

Quinolinecarbaldehydes, including 7-methyltetrazoloquinolines, have been synthesized and characterized for their electrochemical and spectroscopic properties. A study by Wantulok et al. (2020) presented new insights into the synthesis and properties of these compounds, emphasizing their potential in various scientific applications Wantulok et al., 2020.

Review of Tetrazoloquinolines

A comprehensive review by Khidre, Ameen, and Salem (2020) summarized the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives, highlighting the broad spectrum of applications these compounds hold in scientific research Khidre et al., 2020.

Propriétés

IUPAC Name |

7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCICMMELPZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2583097.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)